Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane
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Overview
Description
Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane is a complex organic compound with a unique structure that combines elements of piperidine, phenylpropyl, and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methylimino Group: The methylimino group is added through a nucleophilic substitution reaction, where a methylamine derivative reacts with the piperidine ring.
Incorporation of the Sulfur Atom: The sulfur atom is introduced using a thiolation reaction, where a sulfur-containing reagent such as thiourea reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the phenylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-oxo-[[1-(1-phenylethyl)piperidin-4-yl]methylimino]-lambda6-sulfane
- Dimethyl-oxo-[[1-(1-phenylbutyl)piperidin-4-yl]methylimino]-lambda6-sulfane
Uniqueness
Dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-lambda6-sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the phenylpropyl group, in particular, influences its binding affinity and selectivity towards biological targets, differentiating it from similar compounds with different alkyl chain lengths.
Properties
IUPAC Name |
dimethyl-oxo-[[1-(1-phenylpropyl)piperidin-4-yl]methylimino]-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-4-17(16-8-6-5-7-9-16)19-12-10-15(11-13-19)14-18-21(2,3)20/h5-9,15,17H,4,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUZMNYYWBJRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2CCC(CC2)CN=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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